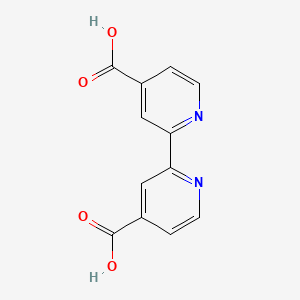

2,2'-Bipyridine-4,4'-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPLCAKVOYHAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6813-38-3 | |

| Record name | 2 2'-bipyridine-4 4'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Fundamental Properties of 2,2'-Bipyridine-4,4'-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy) is a versatile organic compound that has garnered significant attention in various scientific fields. Its rigid, planar bipyridyl core, functionalized with carboxylic acid groups, makes it an exceptional chelating agent for a wide array of metal ions. This property has led to its extensive use in the development of functional materials, including photosensitizers for dye-sensitized solar cells (DSSCs) and metal-organic frameworks (MOFs).[1][2] More recently, the unique electronic and structural characteristics of dcbpy-metal complexes have opened avenues for their exploration in medicinal chemistry, particularly in the design of novel anticancer agents. This guide provides a comprehensive overview of the fundamental properties of dcbpy (B11939525), detailed experimental protocols, and insights into its potential applications in drug development.

Physicochemical Properties

This compound is a white to off-white powder.[3] It is stable under recommended storage conditions but is incompatible with oxidizing agents.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈N₂O₄ | [5] |

| Molecular Weight | 244.20 g/mol | [5] |

| CAS Number | 6813-38-3 | [5] |

| Appearance | White to off-white powder | [3] |

| Melting Point | >310 °C | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents like DMSO and DMF. | [4][6] |

| pKa (predicted) | 1.67 ± 0.10 | [3] |

Spectroscopic Properties

The spectroscopic signature of dcbpy is crucial for its identification and for understanding its coordination behavior.

NMR Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (ppm) |

| H-3, H-3' | ~8.9 |

| H-5, H-5' | ~7.9 |

| H-6, H-6' | ~8.8 |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| C-2, C-2' | ~156 |

| C-3, C-3' | ~121 |

| C-4, C-4' | ~140 |

| C-5, C-5' | ~124 |

| C-6, C-6' | ~150 |

| C=O | ~165 |

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of dcbpy are characterized by vibrations of the pyridine (B92270) rings and the carboxylic acid groups.

| IR Absorption Bands (cm⁻¹) | Assignment | Reference(s) |

| ~3000 | O-H stretch (carboxylic acid) | [7] |

| ~1700 | C=O stretch (carboxylic acid) | [7] |

| 1564 | C-N stretching vibration | [8] |

| 1468 | O-H stretching vibration of the carboxylic acid | [8] |

| 1384 | COO⁻ functional group | [8] |

| 720-910 | Aromatic bending vibrations | [8] |

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of dcbpy in solution typically shows strong absorptions in the UV region, corresponding to π-π* transitions within the bipyridyl system. The exact position and molar absorptivity of these bands are solvent-dependent. The absorption properties are significantly altered upon coordination to a metal center, often giving rise to metal-to-ligand charge transfer (MLCT) bands in the visible region.

Electrochemical Properties

The electrochemical behavior of this compound is of interest for applications in redox-active materials and catalysis. The electron-withdrawing nature of the carboxylic acid groups makes the bipyridine ring more difficult to reduce compared to unsubstituted bipyridine. When coordinated to a metal center, the dcbpy ligand influences the redox potentials of the resulting complex.

While specific cyclic voltammetry data for the free dcbpy ligand is not extensively reported, studies on related bipyridine compounds show reversible one-electron reduction processes. For instance, the cyclic voltammogram of a 4,4'-bipyridine (B149096) complex with benzoquinone in DMF with TEACI as the supporting electrolyte exhibits redox waves corresponding to the electrochemical processes of the complex.

Thermal Stability

Thermogravimetric analysis (TGA) of materials incorporating dcbpy indicates its high thermal stability. For example, a metal-organic framework based on vanadium and dcbpy was found to be stable up to 320°C.[8] TGA of related bipyridine carboxylic acid solvates also demonstrates their thermal decomposition profiles.

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. The Cambridge Crystallographic Data Centre (CCDC) deposition number for this structure is 199918. The molecule is planar, and the crystal packing is influenced by hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of supramolecular architectures.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of dcbpy is the oxidation of 4,4'-dimethyl-2,2'-bipyridine (B75555).

Materials:

-

4,4'-dimethyl-2,2'-bipyridine

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium hydroxide (B78521) (NaOH) aqueous solution

-

10% Hydrochloric acid (HCl) aqueous solution

-

Deionized water

Procedure:

-

Gradually add 0.50 g (2.71 mmol) of 4,4'-dimethyl-2,2'-bipyridine to a solution of 1.81 g (6.09 mmol) of Na₂Cr₂O₇·2H₂O in 7 mL of concentrated sulfuric acid under constant magnetic stirring.[8]

-

The mixture will turn orange and then green, with the reaction completing in about 30 minutes.[8]

-

Pour the reaction mixture into 100 mL of cold water to precipitate a light-yellow solid.[8]

-

Filter the precipitate and dry it.

-

Dissolve the solid in a 10% NaOH aqueous solution.

-

Slowly acidify the solution with a 10% aqueous HCl solution to recrystallize the product. This step helps in removing chromium ions.

-

Filter the purified white solid, wash with deionized water, and dry under vacuum.

References

- 1. ossila.com [ossila.com]

- 2. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. This compound CAS#: 6813-38-3 [m.chemicalbook.com]

- 4. This compound | C12H8N2O4 | CID 688094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable dis ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00124A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. iieta.org [iieta.org]

An In-depth Technical Guide to 2,2'-Bipyridine-4,4'-dicarboxylic acid (CAS: 6813-38-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy), a pivotal organic compound with the CAS number 6813-38-3. This document delves into its physicochemical properties, synthesis and purification protocols, and diverse applications, particularly in the realms of coordination chemistry, materials science, and catalysis. Special emphasis is placed on its role as a versatile ligand in the development of functional materials such as metal-organic frameworks (MOFs) and its utility in dye-sensitized solar cells (DSSCs). Furthermore, this guide explores its emerging significance in the biomedical field as a component of innovative therapeutic agents. Detailed experimental methodologies and spectroscopic data are presented to assist researchers in their scientific endeavors.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its core structure consists of two pyridine (B92270) rings linked at the 2 and 2' positions, with carboxylic acid groups attached at the 4 and 4' positions. This unique arrangement of nitrogen and oxygen donor atoms makes it an exceptional chelating agent for a wide array of metal ions.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 6813-38-3 | [2][3] |

| Molecular Formula | C₁₂H₈N₂O₄ | [3] |

| Molecular Weight | 244.20 g/mol | [3] |

| Melting Point | >310 °C | [4] |

| Boiling Point | 677 °C at 760 mmHg (estimate) | [2] |

| Density | 1.469 g/cm³ | [2] |

| Solubility | Insoluble in water. Soluble in common organic solvents like DMSO and DMF.[2][5] | |

| pKa | Not explicitly found in searches. | |

| Appearance | White to white-grey powder | [4] |

Synthesis and Purification

The synthesis of this compound typically involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine (B75555). Various oxidizing agents and reaction conditions have been reported, with the goal of achieving high purity and yield.

Experimental Protocol: Oxidation of 4,4'-dimethyl-2,2'-bipyridine

This protocol is based on the oxidation using potassium dichromate in a sulfuric acid medium.

Materials:

-

4,4'-dimethyl-2,2'-bipyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium dichromate (K₂Cr₂O₇)

-

Deionized water

Procedure:

-

In a reaction flask, slowly add 1.0 g (5.4 mmol) of 4,4'-dimethyl-2,2'-bipyridine to 18 mL of concentrated sulfuric acid with constant stirring. This process is highly exothermic; ensure the mixture is cooled to room temperature.[4]

-

Gradually add 3.3 g (11.3 mmol) of potassium dichromate to the solution. The solution will turn dark green.[4]

-

Heat the reaction mixture to 65°C and stir for 6 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 1000 mL of cold water, which will result in the formation of a white flocculent precipitate.[4]

-

Collect the precipitate by filtration.

-

Wash the precipitate sequentially with deionized water and methanol until the filtrate is clear.[4]

-

Dry the purified white solid under vacuum at 60°C for 18 hours to obtain the final product.[4]

A greener alternative synthesis method utilizes potassium permanganate (B83412) in a mixed system of water and nitric acid, offering mild reaction conditions and high yields.[6]

Purification

Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is a common method. One reported procedure involves dissolving the crude product in an alkaline aqueous solution (e.g., 10% NaOH) and then slowly acidifying with an aqueous HCl solution to precipitate the purified product.[7] The resulting solid is then filtered, washed with deionized water, and dried under vacuum.[6][7]

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features | Reference(s) |

| ¹H NMR | Data for the dimethyl ester derivative is available, showing characteristic aromatic proton signals. | [8] |

| ¹³C NMR | Spectra have been reported, confirming the carbon framework of the molecule. | [9][10][11] |

| IR | Characteristic peaks include those for C=O stretching of the carboxylic acid, C-N stretching, and aromatic C-H bending vibrations. | [7][12] |

| UV-Vis | The UV-Vis absorption spectrum of a ruthenium complex with this ligand shows characteristic metal-to-ligand charge transfer bands. | [1] |

Applications

The unique structural features of this compound make it a valuable building block in several scientific and technological fields.

Coordination Chemistry and Materials Science

The bidentate nitrogen atoms and the carboxylate groups act as excellent coordination sites for metal ions, leading to the formation of stable metal complexes and coordination polymers.[13]

-

Metal-Organic Frameworks (MOFs): It is a widely used organic linker for the synthesis of MOFs. The resulting frameworks exhibit porous structures with potential applications in gas storage, separation, and catalysis.[14]

-

Dye-Sensitized Solar Cells (DSSCs): This molecule is a key component in many sensitizer (B1316253) dyes, such as N3 and N719.[3] The carboxylic acid groups serve as anchoring points to the semiconductor (e.g., TiO₂) surface, facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band.[3]

Catalysis

Complexes of this compound with transition metals, such as ruthenium and iridium, are effective catalysts for various organic transformations.[15] The ligand's electronic properties can be tuned to modulate the catalytic activity and selectivity of the metal center.

Drug Development and Biological Applications

While the compound itself may not have direct biological signaling pathway involvement, its ability to form stable complexes with metals like platinum and ruthenium is being explored for therapeutic applications.[16] These metal complexes have shown potential as anticancer agents.[16][17] The dicarboxylate functionality can be used to conjugate bioactive molecules, leading to targeted drug delivery systems.[16]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a highly versatile and valuable compound for researchers in chemistry, materials science, and drug development. Its robust coordination chemistry, coupled with the ability to serve as a bridge in complex molecular architectures, ensures its continued importance in the development of advanced materials and technologies. This guide provides a foundational understanding of its properties and applications, aiming to facilitate further innovation and research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS 6813-38-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. ossila.com [ossila.com]

- 4. This compound CAS#: 6813-38-3 [m.chemicalbook.com]

- 5. Signal transduction pathways in the pathophysiology of bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104892503A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable dis ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00124A [pubs.rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound | C12H8N2O4 | CID 688094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. This compound(6813-38-3) IR Spectrum [m.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation and characterisation of 2,2′-bipyridine-4,4′-disulphonic and -5-sulphonic acids and their ruthenium(II) complexes. Excited-state properties and excited-state electron-transfer reactions of ruthenium(II) complexes containing 2,2′-bipyridine-4,4′-disulphonic acid or 2,2′-bipyridine-4,4′ dicarboxylic acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Bis-conjugation of Bioactive Molecules to Cisplatin-like Complexes through (2,2'-Bipyridine)-4,4'-Dicarboxylic Acid with Optimal Cytotoxicity Profile Provided by the Combination Ethacrynic Acid/Flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2,2'-Bipyridine-4,4'-dicarboxylic Acid

Abstract: 2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy) is a pivotal organic compound in modern chemistry and materials science. It is a derivative of 2,2'-bipyridine, featuring two carboxylic acid groups at the 4 and 4' positions. This bifunctional design, combining a robust metal-chelating bipyridine core with versatile anchoring carboxylate groups, has established dcbpy (B11939525) as an indispensable building block. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and the structure-function relationships that underpin its widespread use in dye-sensitized solar cells (DSSCs), metal-organic frameworks (MOFs), catalysis, and advanced optoelectronic materials.

Molecular Structure and Physicochemical Properties

This compound is a colorless solid organic compound.[1] Its molecular structure consists of two pyridine (B92270) rings linked by a C-C bond at the 2 and 2' positions, with carboxylic acid (-COOH) groups substituted at the 4 and 4' positions. This arrangement provides a rigid, planar bidentate ligand capable of forming stable complexes with a wide range of transition metals.[1][2] The carboxylic acid groups serve as critical functional moieties, enabling the molecule to anchor onto semiconductor surfaces or act as linkers in coordination polymers.[3]

Data Presentation: General and Computed Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(4-carboxy-2-pyridinyl)pyridine-4-carboxylic acid | [4] |

| Synonyms | 4,4'-Dicarboxy-2,2'-bipyridine, 2,2'-Biisonicotinic Acid, dcbpy | [2][3][5] |

| CAS Number | 6813-38-3 | [6] |

| Molecular Formula | C₁₂H₈N₂O₄ | [4][6] |

| Molecular Weight | 244.20 g/mol | [4][6] |

| Appearance | White to off-white or cream crystalline powder | [5][7] |

| InChI Key | FXPLCAKVOYHAJA-UHFFFAOYSA-N | [4] |

| SMILES String | OC(=O)c1ccnc(c1)-c2cc(ccn2)C(O)=O |

Data Presentation: Crystallographic Data

Crystallographic studies of dcbpy and its metal complexes provide precise data on bond lengths and angles. In a representative Zn(II)-dcbpy metal-organic framework, the coordination environment and bond metrics have been determined, highlighting the interaction between the ligand and the metal center.[8] The crystal structure of the parent molecule is available in the Cambridge Structural Database (CCDC Number: 199918).[4]

| Parameter | Description | Typical Value (in a Zn(II) MOF) | Reference |

| Zn–N Bond Length | Distance between the Zinc ion and the nitrogen atoms of the bipyridine core | 2.1019(2) to 2.177(3) Å | [8] |

| Zn–O Bond Length | Distance between the Zinc ion and the oxygen atoms of the carboxylate groups | 1.976(2) to 2.104(2) Å | [8] |

| Coordination Geometry | The spatial arrangement of the ligand around the central Zinc(II) ion | Trigonal bipyramidal | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established routes, most commonly involving the oxidation of a methylated precursor or through modern catalytic coupling reactions.

Experimental Protocol 2.1: Oxidation of 4,4'-Dimethyl-2,2'-bipyridine

This is a widely used method involving the strong oxidation of the methyl groups of the precursor, 4,4'-dimethyl-2,2'-bipyridine.

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) or Potassium dichromate (K₂Cr₂O₇)[9][10]

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

Procedure:

-

A solution of sodium dichromate dihydrate in concentrated sulfuric acid is prepared under constant magnetic stirring in a reaction flask.[9]

-

4,4'-dimethyl-2,2'-bipyridine is gradually added to the oxidizing solution. The mixture will typically change color, for instance from orange to green, indicating the progress of the oxidation reaction.[9]

-

The reaction is allowed to proceed for a set duration (e.g., 30 minutes to 6 hours), often with heating (e.g., 65°C) to ensure complete conversion.[9][10]

-

After completion, the reaction mixture is poured into a beaker of cold deionized water.[9]

-

The sudden change in solubility causes the product, this compound, to precipitate out as a light-colored solid.

-

The precipitate is collected by filtration, washed thoroughly with water to remove residual acid and salts, and dried under a vacuum.

Experimental Protocol 2.2: Palladium-Catalyzed Coupling

This method provides an alternative route starting from a halogenated pyridine derivative.

Materials:

-

2-chloroisonicotinic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Palladium on activated carbon (10% Pd/C)

-

Methanol, Water, Hydrochloric Acid (HCl)

Procedure:

-

2-chloroisonicotinic acid and sodium hydroxide are dissolved in a mixture of water and methanol.[6]

-

Palladium on activated carbon (10% by weight) is added as the catalyst.[6]

-

The mixture is stirred at an elevated temperature (e.g., 80-85°C) for several hours (e.g., 6 hours) to facilitate the coupling reaction.[6]

-

Upon completion, the palladium catalyst is removed by filtration.[6]

-

The filtrate is then acidified to a low pH (e.g., pH 1) using hydrochloric acid, which protonates the carboxylate groups and causes the final product to precipitate.[6]

-

The resulting white solid is collected by filtration, washed, and dried.

A more complex, multi-step synthesis pathway starting from isonicotinic acid has also been developed, which offers an alternative for industrial-scale production.[11]

Spectroscopic and Analytical Characterization

The molecular structure of synthesized dcbpy is confirmed using a suite of standard analytical techniques.

Data Presentation: Spectroscopic Data Summary

The table below summarizes key signals and peaks observed during the characterization of dcbpy.

| Technique | Key Signals / Peaks (cm⁻¹) | Interpretation | Reference |

| ¹H NMR | Signals in the aromatic region (typically δ 7-9 ppm) | Protons on the pyridine rings. | [12][13][14] |

| ¹³C NMR | Resonances for aromatic carbons and a distinct signal for the carboxyl carbon (>160 ppm) | Confirms the carbon skeleton and the presence of the carboxylic acid groups. | [12][13] |

| FT-IR | ~1564 cm⁻¹ | C-N stretching vibration from the pyridine rings. | [9] |

| ~1468 cm⁻¹ | O-H stretching vibration of the carboxylic acid. | [9] | |

| ~1384 cm⁻¹ | Symmetric stretching of the deprotonated carboxylate (COO⁻) group. | [9] | |

| 720-910 cm⁻¹ | Aromatic C-H bending vibrations. | [9] | |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) corresponding to ~244.20 | Confirms the molecular weight of the compound. | [4][15] |

Key Applications and Structure-Function Relationship

The utility of dcbpy stems directly from its distinct structural features: the bipyridine core and the carboxylic acid functional groups.

-

Dye-Sensitized Solar Cells (DSSCs): Dcbpy is a fundamental component of highly successful ruthenium-based photosensitizer dyes like N719.[3] The bipyridine core complexes with the ruthenium center, while the two carboxylic acid groups form strong ester-like bonds with the titanium dioxide (TiO₂) semiconductor surface. This ensures efficient electron injection from the photo-excited dye into the semiconductor's conduction band.[3]

-

Metal-Organic Frameworks (MOFs): As a ditopic organic linker, dcbpy connects metal ions or clusters to form porous, crystalline frameworks.[8][16] The nitrogen atoms of the bipyridine unit and the oxygen atoms of the carboxylates coordinate to metal centers, creating stable 2D or 3D networks. These MOFs have shown promise in gas storage (CO₂, H₂), separation, and catalysis.[8][17]

-

Catalysis: The ability of dcbpy to form stable complexes makes it an excellent ligand in catalysis. It can enhance the efficiency and selectivity of metal catalysts in various organic transformations, including C-C bond coupling reactions.[2][18]

-

Perovskite Nanocrystals (PNCs): Dcbpy has been employed as a bidentate surface capping ligand for CsPbBr₃ perovskite nanocrystals.[9] The carboxyl groups coordinate strongly with under-coordinated lead atoms on the nanocrystal surface, effectively passivating defects. This leads to a significant enhancement in photoluminescence quantum yield (PLQY) and improved material stability.[9]

Conclusion

This compound is a masterfully designed molecule whose structure dictates its versatile function. The strategic placement of a robust chelating unit and reactive anchoring groups on a rigid scaffold has made it a cornerstone ligand in coordination chemistry and materials science. From harvesting solar energy in DSSCs to constructing porous materials for gas capture in MOFs, the applications of dcbpy are a direct result of its unique molecular architecture. The well-established synthetic routes and clear characterization protocols ensure its accessibility to researchers, promising continued innovation in catalysis, solar energy, and advanced functional materials.

References

- 1. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. This compound | C12H8N2O4 | CID 688094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6813-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]

- 9. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable dis ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00124A [pubs.rsc.org]

- 10. This compound | 6813-38-3 [chemicalbook.com]

- 11. CN102199120B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. This compound(6813-38-3) MS spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent [frontiersin.org]

- 18. CN104892503A - Preparation method of this compound - Google Patents [patents.google.com]

Technical Guide: Solubility of 2,2'-Bipyridine-4,4'-dicarboxylic Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2'-Bipyridine-4,4'-dicarboxylic acid in dimethyl sulfoxide (B87167) (DMSO). Due to the widespread use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs), dye-sensitized solar cells, and other advanced materials, understanding its solubility characteristics in a common organic solvent like DMSO is critical for experimental design and execution.

Core Concepts and Solubility Profile

This compound (dcbpy) is a heterocyclic organic compound that is generally described as being soluble in common organic solvents, including DMSO.[1][2] However, specific quantitative data on its solubility limit in pure DMSO is not extensively reported in publicly available literature. For a related isomer, 2,2'-Bipyridine-5,5'-dicarboxylic acid, the solubility is described as "slightly soluble in DMSO," with a reported value of approximately 0.25 mg/mL in a 1:3 solution of DMSO and phosphate-buffered saline (PBS) at pH 7.2. This suggests that while soluble, the concentration achievable in pure DMSO may have limitations and can be influenced by co-solvents and pH.

Anecdotal evidence suggests that dissolving dicarboxylic acid bipyridine compounds can sometimes be challenging.[3] Factors such as the crystalline structure of the solid, the presence of impurities, and the water content of the DMSO can affect the dissolution rate and apparent solubility.

Quantitative Solubility Data

| Compound | Solvent System | Temperature | Solubility |

| This compound | Common Organic Solvents (including DMSO) | Not Specified | Soluble[1][2][4] |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | DMSO | Not Specified | Slightly Soluble |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | 1:3 DMSO:PBS (pH 7.2) | Not Specified | ~ 0.25 mg/mL |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the equilibrium solubility of this compound in DMSO. This method is based on the widely accepted shake-flask technique and can be adapted for quantification by various analytical methods.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Micro-centrifuge or filtration apparatus (e.g., syringe filters with a pore size of ≤ 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Add a known volume of DMSO to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath, typically set at 25°C.

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common, but the optimal time should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the undissolved solid. Carefully collect the supernatant.

-

Filtration: Draw the solution into a syringe and pass it through a chemically resistant filter (e.g., PTFE) to remove any solid particles.

-

-

-

Quantification:

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry container.

-

Transfer a precise volume of the clear, saturated solution to the container.

-

Evaporate the DMSO under vacuum at a controlled temperature until a constant weight of the dried solute is achieved.

-

Calculate the solubility in mg/mL or g/L based on the mass of the residue and the volume of the solution used.

-

-

Spectroscopic/Chromatographic Analysis:

-

Prepare a series of standard solutions of this compound in DMSO with known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute a known volume of the saturated solution with DMSO to bring its concentration within the linear range of the calibration curve.

-

Measure the response of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Visualization of Experimental Workflows

Preparation of a DMSO Stock Solution

A common application of DMSO is to prepare concentrated stock solutions for subsequent dilution in aqueous or other solvent systems for various assays. The following diagram illustrates this general workflow.

Caption: Workflow for preparing a DMSO stock solution.

Logical Relationship for Solubility Enhancement

In cases where the solubility of a dicarboxylic acid is limited, deprotonation of the acidic protons can significantly increase its solubility in polar solvents. This is a key consideration when working with this compound.

Caption: Effect of basification on solubility.

References

Spectroscopic Profile of 2,2'-Bipyridine-4,4'-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,2'-Bipyridine-4,4'-dicarboxylic acid, a key building block in coordination chemistry, materials science, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the symmetrical nature of the molecule, a relatively simple spectrum is expected.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-3' | ~8.9 - 9.1 | d | ~5.0 |

| H-5, H-5' | ~8.0 - 8.2 | dd | ~5.0, 1.5 |

| H-6, H-6' | ~7.8 - 8.0 | d | ~1.5 |

| -COOH | ~13.0 - 14.0 | br s | - |

Note: The chemical shifts for the aromatic protons are estimations based on spectral data for the closely related 2,2'-bipyridine-5,5'-dicarboxylic acid in DMSO-d₆. The broad singlet for the carboxylic acid protons is characteristic and its chemical shift can vary with concentration and temperature.

¹³C NMR (Carbon NMR) Data

Solvent: Not specified

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-2' | 156.0 |

| C-3, C-3' | 122.0 |

| C-4, C-4' | 145.0 |

| C-5, C-5' | 120.0 |

| C-6, C-6' | 150.0 |

| -COOH | 167.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 2400 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1550, ~1470 | C=C and C=N stretching | Aromatic rings |

| ~1300 | C-O stretch and O-H bend | Carboxylic acid |

| ~900 - 650 | C-H out-of-plane bending | Aromatic rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in its deprotonated form (dicarboxylate) shows strong absorption in the ultraviolet region, arising from π → π* electronic transitions within the bipyridyl system.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| ~290 - 310 | Not specified | Aqueous/Organic |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube securely.

Instrumental Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (or as needed for desired signal-to-noise ratio).

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2][3]

-

Transfer a portion of the mixture into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1][2]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The solvent should be transparent in the wavelength range of interest.[4]

-

Perform serial dilutions to obtain a sample with an absorbance in the optimal range of 0.1-1.0.

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Scan the sample over a wavelength range of approximately 200-800 nm to identify the wavelength(s) of maximum absorbance (λmax).[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. longdom.org [longdom.org]

electrochemical properties of 2,2'-Bipyridine-4,4'-dicarboxylic acid

An In-depth Technical Guide to the Electrochemical Properties of 2,2'-Bipyridine-4,4'-dicarboxylic acid

Introduction

This compound (dcbpy) is a derivative of 2,2'-bipyridine, distinguished by carboxylic acid groups at the 4 and 4' positions. Its molecular formula is C₁₂H₈N₂O₄, and it has a molecular weight of 244.20 g/mol .[1][2] The presence of these electron-withdrawing carboxylic acid groups significantly influences the electronic and, consequently, the electrochemical properties of the bipyridine system.[1] This modification makes dcbpy (B11939525) a highly versatile chelating ligand, capable of forming stable complexes with a wide range of metal ions.[1]

The electrochemical behavior of dcbpy and its metal complexes is of paramount interest due to its critical role in various advanced applications. These include its use as an anchoring ligand in dye-sensitized solar cells (DSSCs), a building block for metal-organic frameworks (MOFs), and a component in redox-active materials and catalysts.[1] Understanding its electrochemical properties is fundamental to designing and optimizing devices and materials in these fields.

Core Electrochemical Properties

The electrochemical behavior of this compound is dominated by the strong electron-withdrawing nature of its two carboxylic acid groups.[1] This intrinsic property renders the bipyridine ring system more difficult to reduce when compared to unsubstituted 2,2'-bipyridine.[1] When dcbpy is coordinated to a metal center, such as ruthenium, its electronic influence extends to the resulting complex, making the metal center more difficult to oxidize.[3] This tunability of redox potentials is a key feature that allows for the systematic design of metal complexes with desired electrochemical characteristics for specific applications.[1]

The redox activity of dcbpy and its complexes is typically investigated using electrochemical techniques like cyclic voltammetry (CV).[1] In its metal complexes, two primary types of redox processes are observed: metal-centered oxidations (e.g., Ru(II)/Ru(III)) and ligand-centered reductions.[3] The initial reduction at negative potentials is often an irreversible process attributed to the deprotonation of the carboxylic acid groups.[3] Subsequent reductions at more negative potentials are generally reversible and are assigned to the reduction of the bipyridine rings.[3]

Quantitative Electrochemical Data

The redox potentials of dcbpy are highly dependent on its coordination environment, including the metal center, solvent, and supporting electrolyte. The following table summarizes key electrochemical data for representative metal complexes of dcbpy reported in the literature. Potentials are reported versus the specified reference electrode.

| Compound / Complex | Redox Couple | E₁/₂ (V) or E_pc (V) | Reference Electrode | Solvent / Electrolyte | Reference |

| Ruthenium(II) complex with dcbpy | Ru(II)/Ru(III) | 0.15–1.62 | Ag+/Ag | CH₃CN and DMSO | [1][3] |

| Ruthenium(II) complex with dcbpy | Ligand Reduction | -1.37 to -1.57 (E_pc) | Ag+/Ag | CH₃CN and DMSO | [1][3] |

| Ruthenium(III) complex with dcbpy | Ru(III)/Ru(IV) | 0.69−1.77 | Ag/Ag+ | Acetonitrile (B52724) | [4] |

Key Mechanisms and Applications

Dye-Sensitized Solar Cells (DSSCs)

A primary application of dcbpy is as a photosensitizer and anchoring ligand in DSSCs.[1][5] The carboxylic acid groups are crucial for chemically grafting the dye molecule onto the surface of semiconductor nanoparticles, typically titanium dioxide (TiO₂).[5] This ensures a strong electronic coupling between the dye and the semiconductor, which is essential for efficient electron transfer.[5]

The operational mechanism in a DSSC involves the following steps:

-

Light Absorption: The dcbpy-containing metal complex (dye) absorbs photons from sunlight, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).[6]

-

Electron Injection: The LUMO of the dye is localized on the dcbpy ligand.[5] Upon excitation, an electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.[5][6]

-

Dye Regeneration: The oxidized dye is then reduced back to its ground state by a redox mediator (typically I⁻/I₃⁻) in the electrolyte.

-

Circuit Completion: The injected electrons travel through the TiO₂ network to the external circuit, and the redox mediator is regenerated at the counter electrode.[6]

The efficiency of electron injection is highly dependent on the solvent, with studies showing faster injection in acetonitrile (ACN) compared to ethanol (B145695) (EtOH) or dimethyl sulfoxide (B87167) (DMSO).[7]

Experimental Protocols

Cyclic Voltammetry (CV) Analysis

Cyclic voltammetry is an essential technique for characterizing the redox properties of dcbpy and its complexes.[1] It provides data on redox potentials, electron transfer kinetics, and the stability of different oxidation states.

Objective: To determine the formal reduction potentials (E°') and assess the electrochemical reversibility of the analyte.

Materials & Equipment:

-

Potentiostat with a three-electrode cell system[8]

-

Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode[8]

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)[8]

-

Counter (Auxiliary) Electrode: Platinum wire[8]

-

Analyte: 1-2 mM solution of the dcbpy complex[8]

-

Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), electrochemical grade[8]

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar[8]

-

Inert gas (Nitrogen or Argon) for deoxygenation[1]

Procedure:

-

Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina (B75360) slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

-

Solution Preparation: Prepare a 1-2 mM solution of the dcbpy complex in the chosen solvent containing 0.1 M of the supporting electrolyte.[8]

-

Deoxygenation: Transfer the solution to the electrochemical cell. Purge the solution with a steady stream of inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[1]

-

Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is immersed in the solution. If using a Luggin capillary for the reference electrode, position it close to the working electrode surface to minimize iR drop.[8]

-

Data Acquisition: Maintain a blanket of the inert gas over the solution during the experiment.[1]

-

Perform a background scan using only the solvent and supporting electrolyte to identify any potential interferences.

-

Set the potential window to scan a range where the redox events of interest are expected.

-

Initiate the potential scan at a typical rate of 100 mV/s and record the cyclic voltammogram.[8]

-

Vary the scan rate to investigate the nature of the electron transfer process.

-

-

Internal Referencing (Recommended): After the initial measurement, add a small amount of an internal standard with a known and stable redox potential, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) couple. Record the voltammogram again and report all measured potentials relative to the Fc/Fc⁺ couple for better comparability between studies.[8]

-

Data Analysis: From the voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials. The half-wave potential (E₁/₂), an approximation of the formal reduction potential, can be calculated as (Epa + Epc) / 2. The peak separation (ΔEp = |Epa - Epc|) provides information on the reversibility of the redox event; a value close to 59/n mV (where n is the number of electrons) suggests a reversible process.[9]

Conclusion

This compound exhibits rich and tunable electrochemical properties governed by its electron-withdrawing carboxylate groups. This feature, combined with its strong chelating ability, makes it an indispensable ligand in coordination chemistry. Its well-defined redox behavior is fundamental to its successful application in dye-sensitized solar cells, where it facilitates efficient light harvesting and electron transfer. The methodologies outlined in this guide provide a framework for the continued investigation and exploitation of dcbpy-based materials for researchers, scientists, and professionals aiming to develop next-generation technologies in energy conversion, catalysis, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H8N2O4 | CID 688094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 6. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]

- 7. Solvent effects on interfacial electron transfer from Ru(4,4'-dicarboxylic acid-2,2'-bipyridine)2(NCS)2 to nanoparticulate TiO2: spectroscopy and solar photoconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. osti.gov [osti.gov]

Luminescent Properties of 2,2'-Bipyridine-4,4'-dicarboxylic Acid Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complexes incorporating the 2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy) ligand are at the forefront of research in photophysics and photochemistry. Their unique luminescent properties, tunable by the choice of metal center and ancillary ligands, have positioned them as critical components in a wide array of applications, from cellular imaging and biosensing to photodynamic therapy and light-emitting devices. This technical guide provides a comprehensive overview of the core luminescent properties of dcbpy (B11939525) complexes, focusing on transition metal and lanthanide systems. It offers a compilation of quantitative photophysical data, detailed experimental protocols for their characterization, and visual representations of the underlying photophysical processes and experimental workflows to facilitate a deeper understanding and application of these versatile compounds.

Introduction to dcbpy Complexes and Their Luminescence

The this compound (dcbpy) ligand is a derivative of 2,2'-bipyridine, a robust chelating ligand in coordination chemistry. The defining feature of dcbpy is the presence of two carboxylic acid groups at the 4 and 4' positions. These functional groups serve as crucial anchoring points for attaching the metal complexes to surfaces, such as semiconductor nanoparticles in dye-sensitized solar cells (DSSCs), or for further functionalization to modulate solubility and biological targeting.[1]

The luminescence of dcbpy complexes typically originates from electronic transitions involving the metal center and the ligands. In transition metal complexes, particularly those with d⁶ metal centers like Ruthenium(II), Iridium(III), and Rhenium(I), the emission is often due to a metal-to-ligand charge transfer (MLCT) transition.[1] In this process, absorption of light promotes an electron from a metal-centered d-orbital to a π* orbital localized on the bipyridine ligand. The subsequent radiative decay from this excited state results in phosphorescence, which is characterized by a long lifetime and a large Stokes shift.

For lanthanide complexes, the luminescence arises from a different mechanism known as the "antenna effect." The dcbpy ligand absorbs incident light and then transfers the energy intramolecularly to the lanthanide ion, which in turn emits light through its characteristic f-f transitions. This process circumvents the typically low absorption cross-sections of lanthanide ions themselves.

The photophysical properties of these complexes, including their emission wavelength, quantum yield, and excited-state lifetime, can be finely tuned by modifying the metal center, the ancillary ligands, and the surrounding environment. This tunability is a key reason for their widespread use in various scientific and technological fields.

Quantitative Photophysical Data

The following tables summarize key photophysical data for representative dcbpy and related bipyridine complexes of Ruthenium(II), Iridium(III), Rhenium(I), and Lanthanides. These values are indicative and can vary depending on the specific ancillary ligands, solvent, and temperature.

Table 1: Photophysical Properties of Ruthenium(II) dcbpy Complexes

| Complex | Emission Max (λem) (nm) | Luminescence Lifetime (τ) (ns) | Quantum Yield (Φ) | Solvent |

| [Ru(bpy)2(dcbpy)]2+ | ~630 | 492 | 0.0054 | Water (pH 7) |

| [Ru(dcbpy)2(NCS)2] (N3 dye) | ~700-750 | 50 (at 298 K) | 0.004 (at 125 K) | Solution |

| [Ru(bpy)2(3,3'-dcbpy)]2+ | ~610 | 341 | - | Water (pH > 7) |

| [Ru(bpy)2(5,5'-dcbpy)]2+ | ~650 | 190 | - | Water (pH > 7) |

Data compiled from various sources.[2][3]

Table 2: Photophysical Properties of Iridium(III) dcbpy and Related Complexes

| Complex | Emission Max (λem) (nm) | Luminescence Lifetime (τ) (ns) | Quantum Yield (Φ) | Solvent |

| [Ir(ppy)2(dcbpy)]+ | ~590 | ~1000-2000 | Moderate | Degassed CHCl3 |

| [Ir(C^N)2(N^N)]+ series | 500-650 | 80 - 1965 | 0.037 - 0.096 | Degassed CHCl3 |

Note: ppy is 2-phenylpyridine, C^N and N^N represent various cyclometalating and diimine ligands, respectively. Data for dcbpy complexes is often part of broader studies on related ligands.[4][5][6]

Table 3: Photophysical Properties of Rhenium(I) dcbpy Complexes

| Complex | Emission Max (λem) (nm) | Luminescence Lifetime (τ) (µs) | Quantum Yield (Φ) | Conditions |

| fac-[Re(dcbpy)(CO)3Cl] | Temperature Dependent | Temperature Dependent | Low at RT, higher at 77 K | Solution |

Data for Rhenium(I) dcbpy complexes is often characterized by strong temperature dependence of their luminescent properties.[7][8]

Table 4: Photophysical Properties of Lanthanide dcbpy Complexes

| Complex | Emission Max (λem) (nm) | Luminescence Lifetime (τ) (ms) | Quantum Yield (Φ) | Conditions |

| (Et3NH)[Eu(dcbpy-6,6')2] | 5D0 → 7FJ transitions | 0.86 (in H2O) | 0.115 (in H2O, pH 6.6) | Aqueous Solution |

| (Et3NH)[Tb(dcbpy-6,6')2] | 5D4 → 7FJ transitions | - | 0.063 (in H2O, pH 6.6) | Aqueous Solution |

Note: dcbpy-6,6' refers to 2,2'-bipyridine-6,6'-dicarboxylic acid.[9]

Experimental Protocols

Synthesis of a Representative Ruthenium(II) dcbpy Complex: [Ru(bpy)2(dcbpy)]Cl2

Materials:

-

cis-[Ru(bpy)2Cl2]·2H2O

-

This compound (dcbpy)

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Diethyl ether

Procedure:

-

A mixture of cis-[Ru(bpy)2Cl2]·2H2O and a slight molar excess of dcbpy is dissolved in DMF.

-

The solution is refluxed for 4-6 hours under an inert atmosphere (e.g., Argon or Nitrogen). The color of the solution will typically change to a deep red or orange, indicating the formation of the complex.

-

The reaction progress can be monitored by UV-Vis spectroscopy, observing the growth of the characteristic MLCT absorption band.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is washed sequentially with water, acetone, and diethyl ether to remove unreacted starting materials and impurities.

-

The product is dried under vacuum to yield [Ru(bpy)2(dcbpy)]Cl2 as a dark red powder.

Measurement of Photoluminescence Quantum Yield (PLQY) using an Integrating Sphere (Absolute Method)

Apparatus:

-

Fluorometer equipped with an integrating sphere.

-

Monochromatic light source (e.g., Xenon lamp with a monochromator or a laser).

-

Optically matched quartz cuvettes with PTFE stoppers.

-

Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low, typically below 0.1, to minimize inner filter effects.[1] Prepare a blank sample containing only the solvent.

-

Measurement of the Blank: Place the cuvette with the blank solvent inside the integrating sphere. Record the spectrum of the scattered excitation light from the blank.

-

Measurement of the Sample: Replace the blank with the sample cuvette. Record the spectrum, which will include the scattered excitation light and the emitted luminescence from the sample.

-

Calculation: The PLQY (Φ) is calculated using the following equation, where E is the integrated emission intensity of the sample, SB is the integrated scattered excitation intensity of the blank, and SS is the integrated scattered excitation intensity of the sample:

Φ = E / (SB - SS)

The software accompanying the fluorometer typically performs this calculation automatically after the user defines the integration ranges for the excitation and emission regions.

Measurement of Luminescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Apparatus:

-

TCSPC spectrometer with a pulsed light source (e.g., picosecond laser diode or LED).

-

High-speed single-photon detector (e.g., photomultiplier tube - PMT).

-

Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC).

-

Sample Preparation: Prepare a dilute solution of the complex in a degassed solvent to avoid quenching by oxygen, which is particularly important for long-lived phosphorescence.

-

Instrument Response Function (IRF) Measurement: Measure the instrument's response by recording the scattered light from a non-luminescent solution (e.g., a colloidal silica (B1680970) suspension) at the excitation wavelength.

-

Data Acquisition: The sample is excited by the pulsed light source at a high repetition rate. The detector registers the arrival time of individual emitted photons relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the luminescence decay profile. For lifetimes in the microsecond to second range, Multi-Channel Scaling (MCS) is a more suitable technique.[7]

-

Data Analysis: The measured decay curve is deconvoluted with the IRF and fitted to one or more exponential decay functions to extract the luminescence lifetime(s) (τ).

Signaling Pathways and Experimental Workflows

Photophysical Pathways in d⁶ Metal Complexes

The luminescence of d⁶ metal-dcbpy complexes is governed by a series of photophysical events that can be visualized using a Jablonski diagram.

Upon absorption of a photon, the complex is excited from the singlet ground state (S₀) to a singlet metal-to-ligand charge transfer (¹MLCT) excited state. Due to strong spin-orbit coupling induced by the heavy metal atom, efficient intersystem crossing (ISC) occurs to the corresponding triplet state (³MLCT). This triplet state can then relax to the ground state via two primary pathways: radiative decay, resulting in phosphorescence, or non-radiative decay. In some cases, thermal activation can populate a higher-lying metal-centered (³MC) state, which typically provides an efficient non-radiative decay pathway, quenching the luminescence.

Energy Transfer in Lanthanide dcbpy Complexes (Antenna Effect)

In lanthanide complexes, the dcbpy ligand acts as an "antenna" to sensitize the lanthanide ion's emission.

The process begins with the dcbpy ligand absorbing light, promoting it to an excited singlet state (S₁). This is followed by intersystem crossing to a triplet state (T₁). Energy is then transferred from the ligand's triplet state to an excited state of the lanthanide ion, which subsequently de-excites by emitting a photon, producing the characteristic sharp emission lines of the lanthanide.

Experimental Workflow for Characterization of Luminescent dcbpy Complexes

The characterization of a new luminescent dcbpy complex follows a systematic workflow to determine its structural and photophysical properties.

This workflow begins with the synthesis and purification of the complex, followed by structural confirmation using techniques like NMR, mass spectrometry, and single-crystal X-ray diffraction. The photophysical characterization starts with steady-state UV-Vis absorption and emission spectroscopy to determine the absorption and emission maxima. Subsequently, the luminescence quantum yield and lifetime are measured to quantify the efficiency and dynamics of the emission process. The collected data is then analyzed to understand the structure-property relationships, which ultimately guides the evaluation of the complex for specific applications.

Conclusion

Complexes based on the this compound ligand represent a versatile and highly tunable class of luminescent materials. Their rich photophysical properties, stemming from either MLCT transitions in transition metal complexes or the antenna effect in lanthanide complexes, make them invaluable tools for researchers, scientists, and drug development professionals. A thorough understanding of their synthesis, the precise measurement of their luminescent characteristics, and a clear picture of the underlying photophysical pathways are essential for the rational design of new complexes with tailored properties for advanced applications. This guide provides a foundational resource to aid in these endeavors, fostering further innovation in the exciting field of luminescent metal complexes.

References

- 1. m.youtube.com [m.youtube.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. edinst.com [edinst.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural and photophysical properties of LnIII complexes with 2,2′-bipyridine-6,6′-dicarboxylic acid: surprising formation of a H-bonded network of bimetallic entities - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. enlitechnology.com [enlitechnology.com]

- 11. horiba.com [horiba.com]

In-Depth Technical Guide: Thermal Stability of 2,2'-Bipyridine-4,4'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,2'-Bipyridine-4,4'-dicarboxylic acid, a key building block in the development of functional materials and pharmaceuticals. This document synthesizes available data, outlines experimental methodologies for thermal analysis, and presents a logical workflow for assessing the thermal properties of this compound.

Core Concepts in Thermal Stability

Thermal stability is a critical parameter for any chemical compound, dictating its suitability for various applications, from drug formulation to materials science. For this compound, also known as dcbpy, understanding its response to heat is essential for its use in the synthesis of metal-organic frameworks (MOFs), dye-sensitized solar cells (DSSCs), and as a ligand in coordination chemistry. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

While extensive research has been conducted on the applications of this compound, detailed public data from TGA and DSC analyses of the pure, unbound ligand is limited. However, its high melting point is consistently reported, indicating significant thermal stability.

| Thermal Property | Value | Method |

| Melting Point | >310 °C | Various |

| Decomposition Onset (TGA) | Data not publicly available | TGA |

| Decomposition Profile (TGA) | Data not publicly available | TGA |

| Enthalpy of Fusion (DSC) | Data not publicly available | DSC |

Note: The melting point of >310 °C suggests that this compound is a highly thermally stable organic compound. The absence of publicly available TGA/DSC thermograms for the pure compound prevents a more detailed quantitative summary of its decomposition behavior.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data on the thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to characterize its mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: A small amount of the high-purity, dry this compound powder (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative decomposition.

-

An initial isothermal period at a low temperature (e.g., 30 °C) for a few minutes is recommended to allow the instrument to stabilize.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature ranges of different decomposition steps. The first derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the high-purity, dry this compound powder (typically 2-5 mg) is placed into a clean DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

The sample is typically subjected to a heat-cool-heat cycle to erase any previous thermal history and to observe both melting and crystallization behavior.

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point (e.g., 350 °C) at a constant rate (e.g., 10 °C/min).

-

Cooling Scan: The sample is then cooled to a low temperature (e.g., 25 °C) at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A final heating scan is performed under the same conditions as the first to observe the thermal behavior of the recrystallized material.

-

-

Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). The onset temperature, peak temperature, and enthalpy of these transitions can be calculated from the thermogram.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Conclusion

A Technical Guide to 2,2'-Bipyridine-4,4'-dicarboxylic Acid: Commercial Availability, Synthesis, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy), with the CAS number 6813-38-3, is a highly versatile heterocyclic organic compound. Its structure, featuring two carboxylic acid groups on a bipyridine framework, makes it an exceptional chelating agent for various metal ions. This property has led to its widespread use in diverse fields of research and development, ranging from materials science to medicinal chemistry. This technical guide provides an in-depth overview of the commercial suppliers of this compound, detailed experimental protocols for its synthesis, and a summary of its key applications, with a focus on its relevance to researchers and professionals in drug development.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Purity |

| Sigma-Aldrich | 550566 | 98% |

| Thermo Scientific Chemicals | B22594.06 | 98% |

| Tokyo Chemical Industry (TCI) | B1876 | >96.0% (HPLC) |

| MedChemExpress | HY-W002099 | 99.49% |

| Chem-Impex | 02099 | ≥ 98% (HPLC) |

| Alkali Scientific | B4146 | Not Specified |

| Ossila | Not Specified | >98% |

| Spectrum Chemical | B4146 | Not Specified |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of 4,4'-dimethyl-2,2'-bipyridine (B75555). Below are two detailed methodologies based on published procedures.

Method 1: Oxidation with Potassium Dichromate

This protocol is a widely cited method for the synthesis of this compound.

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Dichromate (K₂Cr₂O₇)

-

Deionized Water

Procedure:

-

In a reaction flask, cautiously add 1.0 g (5.4 mmol) of 4,4'-dimethyl-2,2'-bipyridine to 18 mL of concentrated sulfuric acid with stirring. This step is highly exothermic, and the mixture should be cooled to room temperature.

-

Once cooled, add 3.3 g (11.3 mmol) of potassium dichromate to the solution. The color of the solution will change to a dark green.

-

Heat the reaction mixture to 65°C and stir for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 1000 mL of cold deionized water. A white flocculent precipitate will form immediately.

-

Collect the precipitate by filtration.

-

Wash the precipitate sequentially with deionized water and then with methanol until the filtrate runs clear.

-

Dry the resulting white solid under vacuum at 60°C for 18 hours to obtain the final product.

Method 2: Oxidation with Sodium Dichromate

This is an alternative oxidation method for the synthesis of this compound.[1]

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

Procedure:

-

Prepare a solution of 1.81 g (6.09 mmol) of Na₂Cr₂O₇·2H₂O in 7 mL of concentrated sulfuric acid with constant magnetic stirring.

-

Gradually add 0.50 g (2.71 mmol) of 4,4'-dimethyl-2,2'-bipyridine to the solution. The mixture will turn orange and then green after a few minutes. The reaction is typically complete within 30 minutes.[1]

-

Pour the reaction mixture into 100 mL of cold deionized water, which will result in the formation of a light-yellow precipitate.[1]

-

Collect the precipitate by filtration and wash thoroughly with deionized water.

-

Dry the product under vacuum.

Applications in Research and Development

This compound is a critical building block in several areas of scientific research.

Dye-Sensitized Solar Cells (DSSCs)

A primary application of this compound is in the development of sensitizing dyes for DSSCs. The carboxylic acid groups serve as anchoring points, allowing the dye to be chemically bonded to the surface of semiconductor materials like titanium dioxide (TiO₂).[2] This strong electronic coupling facilitates the efficient injection of electrons from the photo-excited dye into the semiconductor's conduction band.[2] It is a key component in well-established dyes such as N3 and N719.[2]

Metal-Organic Frameworks (MOFs)

The rigid structure and the presence of two carboxylate groups make this compound an excellent ligand for the construction of MOFs. These materials have potential applications in gas storage, catalysis, and as antimicrobial agents.[3] For instance, a vanadium-based MOF using this ligand has been synthesized and shown to be an effective adsorbent for Congo Red dye and to possess antimicrobial properties.[3]

Drug Development and Medicinal Chemistry

The bipyridine scaffold is a known chelator and has been incorporated into various metallodrugs. This compound serves as a versatile ligand for creating novel therapeutic agents. A notable application is in the development of platinum-based anticancer complexes.[4] Bioactive molecules can be conjugated to the carboxylic acid groups, allowing for the targeted delivery of the platinum complex.[4] For example, a cisplatin-like complex has been synthesized where ethacrynic acid and flurbiprofen (B1673479) were attached to the this compound ligand. This complex demonstrated strong cancer cell selectivity and was able to overcome cisplatin (B142131) resistance.[4]

The following diagram illustrates the synthetic workflow for creating a bifunctional platinum anticancer agent using this compound as a core ligand.

Caption: Synthetic workflow for a bifunctional platinum anticancer agent.

Conclusion

This compound is a readily available and highly valuable compound for researchers in materials science and drug development. Its unique properties as a chelating ligand enable the synthesis of a wide array of functional molecules and materials. The straightforward synthetic protocols and the commercial availability from multiple suppliers make it an accessible starting material for innovative research endeavors. The demonstrated applications in solar energy, catalysis, and particularly in the development of novel anticancer therapeutics, highlight its significant potential for future scientific advancements.

References

- 1. This compound | 6813-38-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. ossila.com [ossila.com]

- 3. Frontiers | Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent [frontiersin.org]

- 4. Bis-conjugation of Bioactive Molecules to Cisplatin-like Complexes through (2,2'-Bipyridine)-4,4'-Dicarboxylic Acid with Optimal Cytotoxicity Profile Provided by the Combination Ethacrynic Acid/Flurbiprofen [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid from 4,4'-dimethyl-2,2'-bipyridine

Application Note: Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid

Introduction